
4-Pyridylacrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridylacrylic acid, also known as 3-(4-pyridyl)acrylic acid, is an organic compound with the molecular formula C8H7NO2. It is a derivative of acrylic acid where the hydrogen atom on the β-carbon is replaced by a pyridine ring. This compound is known for its pale yellow crystalline appearance and is soluble in water and organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Pyridylacrylic acid is typically synthesized through the reaction of pyridine with acrylic acid. The reaction is carried out in a suitable solvent, often under heating conditions to facilitate the formation of the desired product . The general reaction can be represented as follows: [ \text{Pyridine} + \text{Acrylic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through crystallization or other extraction methods .
Análisis De Reacciones Químicas
Types of Reactions: 4-Pyridylacrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Saturated pyridine derivatives.
Substitution: Substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Pyridylacrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to form stable complexes with metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 4-pyridylacrylic acid involves its interaction with molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 2-Pyridylacrylic acid
- 3-Pyridylacrylic acid
- Cinnamic acid derivatives
Comparison: 4-Pyridylacrylic acid is unique due to the position of the pyridine ring, which influences its reactivity and binding properties. Compared to 2-pyridylacrylic acid and 3-pyridylacrylic acid, the 4-position allows for different steric and electronic interactions, making it a valuable ligand in coordination chemistry . Additionally, its biological activities may differ due to the specific positioning of the functional groups .
Propiedades
Fórmula molecular |
C8H7NO2 |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
2-pyridin-4-ylprop-2-enoic acid |
InChI |
InChI=1S/C8H7NO2/c1-6(8(10)11)7-2-4-9-5-3-7/h2-5H,1H2,(H,10,11) |
Clave InChI |
UOMVTSKUYLDFKD-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=NC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



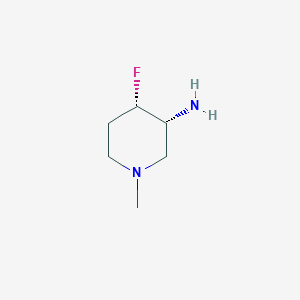
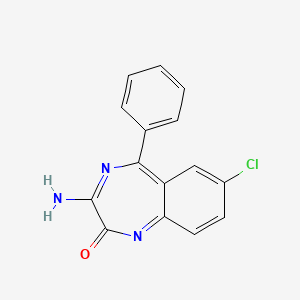
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12447990.png)
![8-bromo-2-(4-ethoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B12447992.png)
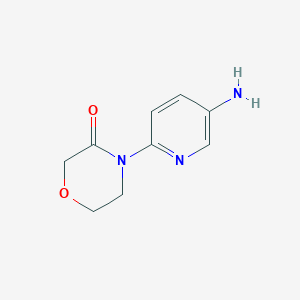
![{2-[(2-Methylprop-2-enoyl)oxy]ethoxy}[2-(trimethylazaniumyl)ethoxy]phosphinic acid](/img/structure/B12447998.png)
![methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(phenylacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B12448007.png)
![4-methoxy-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B12448009.png)
![N-tert-butyl-3-[(2-thiophen-2-ylacetyl)amino]benzamide](/img/structure/B12448011.png)

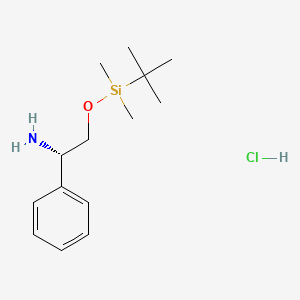
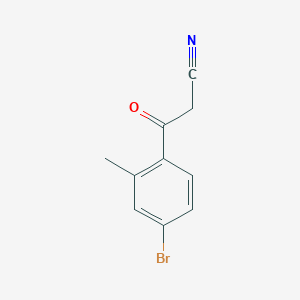
![[(4,5-Dimethyl-2-pyrimidinyl)methyl]amine dihydrochloride](/img/structure/B12448042.png)
